
Guanine, 7,7'-(thiodiethylene)di-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanine, 7,7’-(thiodiethylene)di-: is a compound that features a guanine base linked by a thiodiethylene bridge. Guanine is one of the four main nucleotide bases found in DNA and RNA, playing a crucial role in the storage and transmission of genetic information. The thiodiethylene linkage introduces unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Guanine, 7,7’-(thiodiethylene)di- typically involves the reaction of guanine with a thiodiethylene precursor. One common method is the nucleophilic substitution reaction where guanine reacts with a thiodiethylene halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the thiodiethylene bridge.
Industrial Production Methods: Industrial production of Guanine, 7,7’-(thiodiethylene)di- may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Guanine, 7,7’-(thiodiethylene)di- can undergo oxidation reactions, particularly at the sulfur atom in the thiodiethylene bridge. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the guanine base or the thiodiethylene bridge. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The compound can participate in substitution reactions, especially nucleophilic substitutions at the guanine base. Reagents like alkyl halides or acyl chlorides are commonly employed.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiodiethylene bridge.
Reduction: Reduced forms of guanine or the thiodiethylene bridge.
Substitution: Substituted guanine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Guanine, 7,7’-(thiodiethylene)di- is used in the study of nucleic acid interactions and the development of novel nucleic acid analogs. Its unique structure allows for the exploration of base pairing and stacking interactions in DNA and RNA.
Biology: In biological research, the compound is utilized to investigate the mechanisms of DNA repair and replication. It serves as a model compound to study the effects of sulfur-containing linkages in nucleic acids.
Medicine: The compound has potential applications in the development of therapeutic agents. Its ability to interact with nucleic acids makes it a candidate for drug design, particularly in targeting genetic diseases and cancer.
Industry: In the industrial sector, Guanine, 7,7’-(thiodiethylene)di- is used in the production of specialized materials and coatings. Its unique optical properties are exploited in the manufacture of pigments and reflective materials.
Mechanism of Action
The mechanism of action of Guanine, 7,7’-(thiodiethylene)di- involves its interaction with nucleic acids. The thiodiethylene bridge allows for unique binding interactions with DNA and RNA, potentially affecting their structure and function. The compound can intercalate between base pairs, disrupting normal base pairing and leading to alterations in genetic processes. Molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair.
Comparison with Similar Compounds
8-Oxo-7,8-dihydroguanine: An oxidized form of guanine that is commonly studied for its role in DNA damage and repair.
Guanosine: A nucleoside comprising guanine attached to a ribose ring, used in various biochemical studies.
Guanine derivatives: Compounds with modifications at different positions on the guanine base, used to study nucleic acid interactions.
Uniqueness: Guanine, 7,7’-(thiodiethylene)di- is unique due to the presence of the thiodiethylene bridge, which imparts distinct chemical and physical properties. This linkage allows for novel interactions with nucleic acids, making it a valuable tool in both research and industrial applications.
Properties
CAS No. |
5966-32-5 |
|---|---|
Molecular Formula |
C14H16N10O2S |
Molecular Weight |
388.41 g/mol |
IUPAC Name |
2-amino-7-[2-[2-(2-amino-6-oxo-1H-purin-7-yl)ethylsulfanyl]ethyl]-1H-purin-6-one |
InChI |
InChI=1S/C14H16N10O2S/c15-13-19-9-7(11(25)21-13)23(5-17-9)1-3-27-4-2-24-6-18-10-8(24)12(26)22-14(16)20-10/h5-6H,1-4H2,(H3,15,19,21,25)(H3,16,20,22,26) |
InChI Key |
LTINWGGGBIKDCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1CCSCCN3C=NC4=C3C(=O)NC(=N4)N)C(=O)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


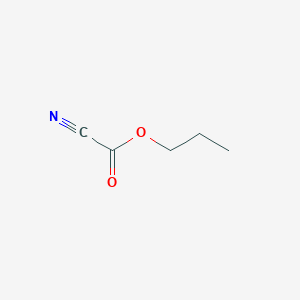
![1-(3-Methylphenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14729378.png)

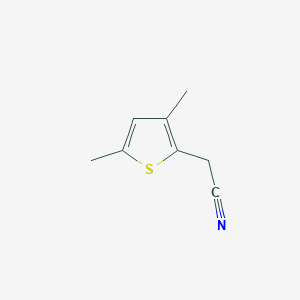
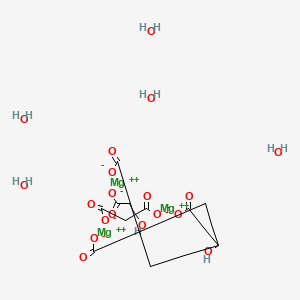
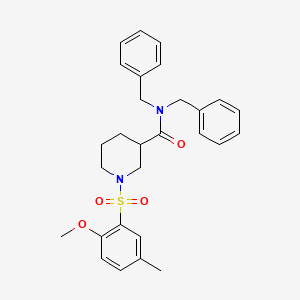
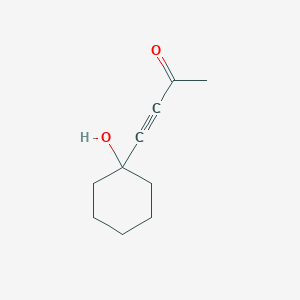

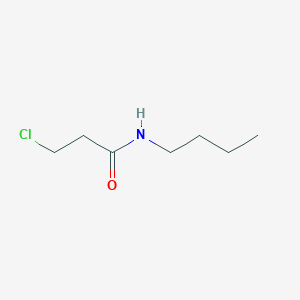



![5,6-Dihydrothieno[2,3-d]pyrimidin-2-amine](/img/structure/B14729449.png)
![5-[4-(4-Carboxybutyl)cyclohexyl]-5-oxopentanoic acid](/img/structure/B14729451.png)
